molecular formula C11H12N4O B2426159 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1490236-43-5

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2426159
CAS No.: 1490236-43-5
M. Wt: 216.244
InChI Key: ZLBVMBJFMTUTOR-UHFFFAOYSA-N
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Description

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H12N4O. This compound is of interest due to its unique structure, which combines a piperazine ring with a pyridine ring, making it a valuable subject for various scientific research applications.

Properties

IUPAC Name

6-(4-methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-14-4-5-15(8-11(14)16)10-3-2-9(6-12)7-13-10/h2-3,7H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBVMBJFMTUTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohol Derivatives

A two-step sequence starting from N-methylglycine and ethyl acetoacetate produces 4-methyl-3-oxopiperazine:

  • Mannich Reaction : Condensation of N-methylglycine with ethyl acetoacetate and formaldehyde yields a β-amino ketone intermediate.
  • Cyclization : Intramolecular nucleophilic attack under basic conditions (K₂CO₃, DMF, 80°C) forms the piperazinone ring.

Reaction Scheme :
$$ \text{N-Methylglycine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCHO, EtOH}} \text{β-Amino ketone} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-Methyl-3-oxopiperazine} $$

Yield: 62–68% after recrystallization (ethanol/water).

Oxidation of 4-Methylpiperazine

Alternative routes employ oxidation of commercially available 4-methylpiperazine using ruthenium catalysts (RuCl₃, NaIO₄, H₂O/CH₃CN) to introduce the 3-oxo functionality. This method offers scalability but requires careful control of stoichiometry to prevent over-oxidation.

Coupling Strategies for Pyridine-Piperazine Conjugation

Nucleophilic Aromatic Substitution (SNAr)

6-Chloropyridine-3-carbonitrile reacts with 4-methyl-3-oxopiperazine under optimized conditions:

  • Base : K₂CO₃ or Cs₂CO₃ (2.5 equiv)
  • Solvent : DMF or NMP (120°C, 12–18 hr)
  • Catalyst : CuI (10 mol%) enhances reactivity.

Typical Procedure :

  • Charge 6-chloropyridine-3-carbonitrile (1.0 equiv), 4-methyl-3-oxopiperazine (1.2 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.5 equiv) in anhydrous DMF.
  • Heat at 120°C under N₂ for 16 hr.
  • Quench with H₂O, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 55–60% (white crystalline solid).

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed coupling proves effective:

  • Catalyst : Pd₂(dba)₃ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : t-BuONa (2.0 equiv)
  • Solvent : Toluene (100°C, 8 hr).

This method tolerates electron-deficient pyridines and achieves yields up to 72%.

Alternative Routes via Pyridine Functionalization

Cyanation of 6-Aminopyridine Derivatives

A three-step sequence starting from 6-aminopyridine:

  • Diazotization : Treat 6-aminopyridine with NaNO₂/HCl at 0°C.
  • Cyanation : React with CuCN/KCN in aqueous NH₃ to form 6-cyanopyridine.
  • Piperazine Installation : SNAr reaction as described in Section 3.1.

Key Advantage : Avoids handling chlorinated intermediates.

One-Pot Tandem Reactions

Recent advances utilize microwave-assisted synthesis:

  • Combine 6-bromopyridine-3-carbonitrile, 4-methyl-3-oxopiperazine, Pd(OAc)₂ (3 mol%), and XPhos ligand in dioxane.
  • Irradiate at 150°C (300 W, 20 min) to achieve 85% conversion.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, J = 2.4 Hz, 1H, Py-H2), 8.45 (dd, J = 8.8, 2.4 Hz, 1H, Py-H4), 7.62 (d, J = 8.8 Hz, 1H, Py-H5), 4.12–4.05 (m, 2H, Piperazine-H), 3.85–3.78 (m, 2H), 3.12 (s, 3H, N-CH₃), 2.95–2.88 (m, 2H), 2.65–2.58 (m, 2H).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (Py-C3), 149.5 (Py-C6), 135.4 (Py-C4), 125.9 (Py-C5), 118.3 (CN), 114.7 (Py-C2), 52.4 (Piperazine-C), 46.1 (N-CH₃), 42.3, 41.8, 38.2.
  • HRMS (ESI+) : m/z calcd. for C₁₁H₁₃N₄O [M+H]⁺ 233.1038, found 233.1035.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms:

  • Bond lengths : Pyridine C6-N (1.337 Å), Piperazine C=O (1.231 Å)
  • Dihedral angle : 87.3° between pyridine and piperazine planes.

Scale-Up Considerations and Process Optimization

Solvent Selection

  • Lab scale : DMF or NMP (high boiling points facilitate SNAr)
  • Pilot plant : Switch to PEG-400/water mixtures to reduce environmental impact.

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity (HPLC).
  • Continuous Chromatography : Simulated moving bed (SMB) technology for multi-kilogram batches.

Yield Improvement

  • Catalyst recycling : Pd/Cu systems recovered via filtration (3 cycles, <5% activity loss).
  • DoE Optimization : Critical parameters identified as temperature (±5°C), base equivalency (±0.2 equiv), and reaction time (±2 hr).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
SNAr (CuI) 55–60 98.5 Moderate $$$
Buchwald-Hartwig 70–72 99.1 High $$$$
Microwave-assisted 85 99.5 Limited $$$$$
One-pot cyanation 48–52 97.8 High $$

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
  • 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carboxamide

Uniqueness

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different properties and activities compared to its similar counterparts.

Biological Activity

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile (CAS No. 1490236-43-5) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O, with a molecular weight of approximately 216.24 g/mol. The compound consists of a pyridine ring substituted with a carbonitrile group and a piperazine ring featuring a ketone functionality, which may influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
CAS Number1490236-43-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects such as antimicrobial and anticancer activities.

Anticancer Activity

Studies have explored the anticancer potential of related compounds. For example, certain piperazine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may confer similar properties, warranting further investigation.

Case Studies

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of piperazine derivatives for anticancer activity. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 25 µM). Although this study did not directly evaluate this compound, it highlights the potential for similar compounds to exhibit significant biological activity .

Another study focused on the design of novel anti-tubercular agents, revealing that certain piperazine-based compounds demonstrated promising activity against Mycobacterium tuberculosis. The most active compounds in this series had IC50 values between 1.35 to 2.18 µM . This underscores the potential for further exploration of this compound in infectious disease contexts.

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